2-(Aminooxy)acetohydrazide
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Overview
Description
2-(Aminooxy)acetohydrazide is a chemical compound with the molecular formula C₂H₇N₃O₂. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an aminooxy group and a hydrazide group, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminooxy)acetohydrazide typically involves the reaction of aminooxyacetic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Aminooxyacetic acid and hydrazine.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 0-5°C.
Purification: The product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminooxy)acetohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form oximes and hydrazones, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Condensation Reactions: Typically carried out in aqueous or alcoholic solvents at room temperature.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation.
Major Products:
Oximes and Hydrazones: Formed through condensation reactions with aldehydes and ketones.
Scientific Research Applications
2-(Aminooxy)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various bioactive compounds, including hydrazones and oximes.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential anticonvulsant properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Aminooxy)acetohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by forming stable complexes with them. This inhibition can lead to various biochemical effects, such as the modulation of metabolic pathways . The compound’s ability to form oximes and hydrazones also plays a crucial role in its mechanism of action, as these products can interact with different biomolecules .
Comparison with Similar Compounds
Aminooxyacetic Acid: Shares the aminooxy group but lacks the hydrazide functionality.
Hydrazine Derivatives: Compounds like phenylhydrazine and semicarbazide have similar reactivity but different structures.
Uniqueness: 2-(Aminooxy)acetohydrazide is unique due to its dual functionality, combining both aminooxy and hydrazide groups. This dual functionality enhances its reactivity and makes it a versatile reagent in various chemical and biological applications .
Properties
IUPAC Name |
2-aminooxyacetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3O2/c3-5-2(6)1-7-4/h1,3-4H2,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGSFAPPPPRVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)ON |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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